5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol
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Overview
Description
5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a phenyl group and a 2-(propan-2-yl)phenyl group attached to the imidazole ring, along with a thiol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-(propan-2-yl)benzaldehyde with phenylglyoxal in the presence of ammonium acetate and thiourea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The imidazole ring can interact with metal ions and other biomolecules, affecting enzymatic activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-2-propanone: A related compound with a similar phenyl group but different functional groups.
2-phenyl-1-propanol: Another related compound with a hydroxyl group instead of a thiol group.
Uniqueness
5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol is unique due to the presence of both the imidazole ring and the thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-phenyl-3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-13(2)15-10-6-7-11-16(15)20-17(12-19-18(20)21)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUDRTFUKOHJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=CNC2=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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